![molecular formula C9H12N4 B13343955 N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The pyrrolo[2,1-f][1,2,4]triazine moiety is a unique bicyclic structure that has garnered significant interest due to its potential therapeutic applications .
Preparation Methods
The synthesis of N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of a bromohydrazone intermediate, followed by cyclization to form the triazine ring . Another approach involves the formation of triazinium dicyanomethylide, which then undergoes a series of reactions to yield the desired compound . Industrial production methods often utilize multistep synthesis and transition metal-mediated reactions to achieve higher yields and purity .
Chemical Reactions Analysis
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, phosphorus tribromide, and triethylamine . For instance, the compound can undergo regioselective intramolecular cyclization upon treatment with phosphorus tribromide and bromine in the presence of triethylamine, leading to the formation of various side products . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antiviral and anticancer agents . For example, the pyrrolo[2,1-f][1,2,4]triazine moiety is an active structural motif in drugs such as remdesivir, which is used for the treatment of COVID-19 . Additionally, it has been investigated for its potential as an inhibitor of various kinases, making it a promising candidate for targeted cancer therapy .
Mechanism of Action
The mechanism of action of N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival . Additionally, its antiviral activity is attributed to its ability to inhibit RNA-dependent RNA polymerase, an enzyme essential for viral replication .
Comparison with Similar Compounds
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine can be compared with other similar compounds that contain the pyrrolo[2,1-f][1,2,4]triazine moiety. Some of these compounds include brivanib alaninate, BMS-690514, and BMS-599626 . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, brivanib alaninate is an antitumorigenic drug, while BMS-690514 and BMS-599626 are inhibitors of the epidermal growth factor receptor (EGFR) and are in clinical trials for cancer treatment .
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
N-methyl-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylethanamine |
InChI |
InChI=1S/C9H12N4/c1-10-3-2-8-4-9-5-11-7-12-13(9)6-8/h4-7,10H,2-3H2,1H3 |
InChI Key |
LYCUBUFFGJFORI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN2C(=C1)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
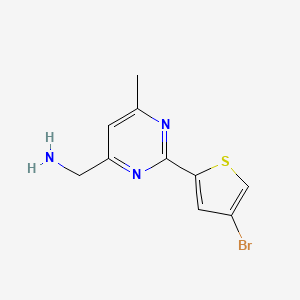
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
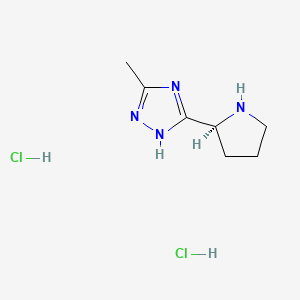
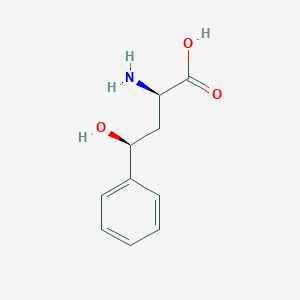


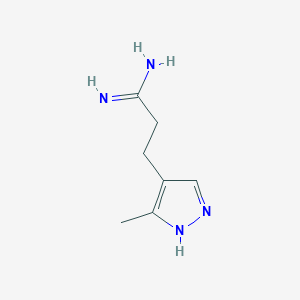

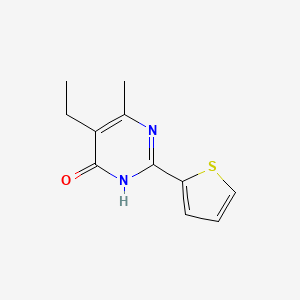
![(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
